molecular formula C14H9FN2O2 B2624549 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866133-65-5

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2624549
CAS No.: 866133-65-5
M. Wt: 256.236
InChI Key: NDWDOXBWVQISOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound are not provided in the sources, predicted spectral features can be inferred from its structure:

  • ¹H NMR :
    • Aromatic protons on the imidazo[1,2-a]pyridine core: δ 7.5–9.0 ppm (complex multiplet due to spin-spin coupling).
    • 4-Fluorophenyl protons: δ 7.0–7.5 ppm (doublets from ortho- and meta-fluorine coupling).
    • Carboxylic acid proton: δ 12–13 ppm (broad singlet, exchangeable).
  • ¹³C NMR :
    • Carboxylic acid carbon: δ 170–175 ppm.
    • Fluorine-substituted aromatic carbons: δ 115–165 ppm (with characteristic splitting from ¹⁹F coupling).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show:

  • O–H stretch : Broad band near 2500–3300 cm⁻¹ (carboxylic acid).
  • C=O stretch : Strong absorption at ~1700 cm⁻¹.
  • C–F stretch : Sharp peak near 1100–1250 cm⁻¹.
  • Aromatic C–H stretches : Peaks between 3000–3100 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) should appear at m/z 256.2, corresponding to the molecular weight. Fragmentation patterns likely include:

  • Loss of CO₂ (m/z 212.1) from the carboxylic acid group.
  • Cleavage of the imidazo[1,2-a]pyridine ring system (m/z 145.0 for the fluorophenyl-imidazole fragment).

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDOXBWVQISOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic Acid

  • Structure : Substitution of the 4-fluorophenyl group with a 3-nitrophenyl group.
  • Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density in the aromatic system compared to fluorine. This alters reactivity in electrophilic substitution reactions and may influence binding to biological targets.
  • Molecular Weight : 283.24 g/mol (vs. 256.23 g/mol for the fluorophenyl analog) .

2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

  • Structure : Methyl ester derivative with a 4-methylsulfonylphenyl group.
  • The methyl ester protects the carboxylic acid, enhancing cell permeability .
  • Molecular Weight : 330.36 g/mol (ester form) .

Core Modifications and Side Chains

2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl Acetic Acid

  • Structure : Addition of a methyl group at position 3 of the phenyl ring and an acetic acid side chain.
  • Impact : The methyl group introduces steric hindrance, while the acetic acid moiety may enhance interactions with polar residues in enzymatic pockets.
  • Molecular Weight : 328.34 g/mol .

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid

  • Structure : Trifluoromethyl (-CF₃) substitution at position 5.
  • Impact : The -CF₃ group increases lipophilicity (logP) and metabolic resistance compared to the carboxylic acid group. This modification is often used to optimize pharmacokinetic profiles .

Antimicrobial Activity

Derivatives of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid with secondary amine-linked side chains (e.g., IP-6 and IP-8) exhibit enhanced antimicrobial activity:

  • IP-6 (ethylpiperazinyl derivative): MIC = 12.5 µg/mL against Staphylococcus aureus.
  • IP-8 (pyrrolidinyl derivative): MIC = 25 µg/mL against the same strain .

Physicochemical and Commercial Considerations

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility<sup>b</sup>
This compound 256.23 2.1 Low (aqueous)
2-(3-Nitrophenyl) analog 283.24 1.8 Moderate (DMSO)
Methyl ester (4-methylsulfonylphenyl) 330.36 2.9 High (organic solvents)

<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Qualitative data based on structural features.

Commercial Availability

  • The parent compound (this compound) is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or stability .
  • Derivatives such as 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine remain available from suppliers like Enamine Ltd and Thermo Scientific, with prices ranging from ¥4,400 to ¥81,500 for 1–5 g quantities .

Biological Activity

Overview

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its distinctive fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The addition of a fluorophenyl group and a carboxylic acid group enhances its biological activity, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C14H9FN2O2
  • CAS Number : 866133-65-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, particularly those involved in cancer cell proliferation and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies demonstrate that it can effectively reduce cell viability in lung cancer (A549) and colon cancer (HCT116) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundA549193.93
This compoundHCT1166.76

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent activity against HCT116 compared to A549.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Its ability to inhibit COX-2 activity has been reported with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Table 2: COX-2 Inhibition Data

CompoundIC50 (µmol)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Case Studies

Several studies have explored the biological activity of imidazo[1,2-a]pyridines, including derivatives like this compound:

  • Study on Anticancer Activity : A study published in Nature assessed the compound's efficacy against multiple cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis in targeted cells.
  • Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of imidazo[1,2-a]pyridines highlighted their potential as therapeutic agents for inflammatory diseases, demonstrating effective inhibition of inflammatory markers in vitro.
  • Mechanistic Insights : Research has also provided insights into the mechanism by which this compound inhibits specific enzymes involved in cancer progression and inflammation.

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid?

The compound is typically synthesized via multi-step routes involving bromination, condensation, and coupling reactions. For example, one method starts with bromination of 2-acetylfuran using N-bromosuccinimide (NBS), followed by a Suzuki coupling with 4-cyanophenylboronic acid to form intermediates. Subsequent hydrogenation in glacial acetic acid yields the final product . Another approach involves Vilsmeier-Haack formylation of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine using phosphorus oxychloride (POCl₃) and DMF to introduce the aldehyde group, followed by oxidation to the carboxylic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity of the imidazo[1,2-a]pyridine core.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify carboxylic acid C=O stretching (~1700 cm⁻¹) and fluorophenyl C-F bonds (~1250 cm⁻¹). Contradictions in spectral data (e.g., unexpected splitting in NMR) can be resolved using 2D NMR (COSY, NOESY) or X-ray crystallography .

Q. What in vitro models are used to evaluate its biological activity?

Antiprotozoal activity is assessed via IC₅₀ determination against Trypanosoma brucei rhodesiense and Plasmodium falciparum using fluorescence-based viability assays . Anti-tubercular activity is tested against Mycobacterium tuberculosis (Mtb) H37Rv strains, with MIC values as low as 0.03 µM reported for related imidazo[1,2-a]pyridine derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki coupling efficiency .
  • Temperature control : Maintaining 0–10°C during POCl₃/DMF-mediated formylation prevents side reactions .
  • Purification : Use of reverse-phase HPLC or recrystallization in ethanol/ethyl acetate mixtures enhances purity (>95%) .

Q. How to resolve contradictions in spectral data during structural confirmation?

Discrepancies between calculated and observed NMR shifts may arise from tautomerism or π-stacking. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria.
  • X-ray crystallography : Definitive structural assignment via crystal lattice analysis (e.g., α-K₃AlF₆ frameworks as reference) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts .

Q. What strategies improve the pharmacokinetics of derivatives?

  • Prodrug design : Conversion of the carboxylic acid to ester prodrugs (e.g., methyl or tert-butyl esters) enhances oral bioavailability .
  • SAR studies : Introducing electron-withdrawing groups (e.g., -CF₃ at position 6) increases metabolic stability while retaining antiprotozoal activity .

Q. How is this compound applied in CNS disorder research?

Derivatives like 2-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]oxazolopyridines are used as β-amyloid imaging agents for Alzheimer’s disease. Radiolabeling with ¹⁸F enables PET imaging to visualize plaque deposition .

Q. What are the stability challenges during storage, and how are they mitigated?

The carboxylic acid moiety is prone to hygroscopic degradation. Recommendations:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C.
  • Lyophilization : For long-term stability in solid form .

Q. How do computational methods aid in target identification?

Molecular docking (e.g., AutoDock Vina) against Mtb cytochrome bcc1 oxidase identifies binding interactions, guiding rational design of inhibitors with sub-micromolar MIC values .

Q. What purification challenges arise, and how are they addressed?

  • Byproduct removal : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) separates unreacted boronic acids.
  • Solubility issues : Use of DMF or DMSO as co-solvents during recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.